molecular formula C7H8N2O3 B13628419 Methyl 2-(4-hydroxypyrimidin-2-yl)acetate

Methyl 2-(4-hydroxypyrimidin-2-yl)acetate

Cat. No.: B13628419
M. Wt: 168.15 g/mol
InChI Key: HDNOECXTRJDZGZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxypyrimidin-2-yl)acetate is a chemical compound with the molecular formula C7H8N2O3S and a molecular weight of 200.22 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxypyrimidin-2-yl)acetate typically involves the reaction of 4-hydroxypyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxypyrimidin-2-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Methyl 2-(4-hydroxypyrimidin-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxypyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrimidine ring play crucial roles in its binding to target molecules, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-methoxypyridin-4-yl)acetate
  • Methyl [(4-hydroxypyrimidin-2-yl)thio]acetate
  • Methyl 2-(4-hydroxy-2-pyrimidinyl)acetate

Uniqueness

Methyl 2-(4-hydroxypyrimidin-2-yl)acetate is unique due to its specific structural features, such as the hydroxyl group on the pyrimidine ring and the ester functional group.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 2-(6-oxo-1H-pyrimidin-2-yl)acetate

InChI

InChI=1S/C7H8N2O3/c1-12-7(11)4-5-8-3-2-6(10)9-5/h2-3H,4H2,1H3,(H,8,9,10)

InChI Key

HDNOECXTRJDZGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC=CC(=O)N1

Origin of Product

United States

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